N1-(2,3-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-(2,3-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.59. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Coupling Reactions
The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes. This method requires only a small amount of CuCl and DMPPO to achieve the coupling at relatively low temperatures, demonstrating the compound's potential in facilitating diverse chemical syntheses (Chen, Li, Xu, & Ma, 2023).
Stereospecific Polymerization
The compound has also been implicated in the stereospecific polymerization of acrylamides, showcasing its role in producing polymers with specific configurations. This process is crucial for creating materials with tailored properties for various applications (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).
Novel Synthetic Approaches
Research has developed novel synthetic approaches to oxalamides through the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, highlighting the compound's versatility in organic synthesis and the potential for creating a broad range of derivative compounds with various applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Hydroxylation of (Hetero)aryl Halides
The compound has been used in the copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions, showcasing its potential in the hydroxylation process, which is a key step in the synthesis of phenols and hydroxylated heteroarenes (Xia, Gan, Wang, Li, & Ma, 2016).
Antiproliferative Effects and DNA/Protein Binding
A series of dinuclear gold(III) oxo complexes with bipyridyl ligands, including compounds with a 2,3-dimethylphenyl component, were investigated as potential cytotoxic and anticancer agents. These compounds have shown moderate to significant antiproliferative properties in vitro, suggesting their application in cancer research (Casini, Cinellu, Minghetti, Gabbiani, Coronnello, Mini, & Messori, 2006).
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-17-10-12-21(13-11-17)32(30,31)27-16-5-4-8-20(27)14-15-25-23(28)24(29)26-22-9-6-7-18(2)19(22)3/h6-7,9-13,20H,4-5,8,14-16H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZWJZIWWZFGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.